6-(1-benzofuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
This compound belongs to the pyrazolo[3,4-b]pyridin-3-one family, characterized by a fused bicyclic structure combining pyrazole and pyridine rings. The benzofuran-2-yl substituent at position 6 and the phenyl group at position 2 contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
6-(1-benzofuran-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-20-15-10-11-16(18-12-13-6-4-5-9-17(13)25-18)21-19(15)22-23(20)14-7-2-1-3-8-14/h1-12H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBUHJBHEPUISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-benzofuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aurone-derived α,β-unsaturated imines with activated terminal alkynes mediated by triethylamine . This reaction proceeds efficiently to yield the desired compound in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(1-benzofuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
6-(1-benzofuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its structural features suggest potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound’s unique properties may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-benzofuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to active sites or interfere with cellular processes by interacting with receptors or DNA . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Core Modifications: The pyrazolo[3,4-b]pyridin-3-one core (target compound) differs from pyrazolo[3,4-d]pyrimidin-3-one (AZD-1775) in ring fusion, impacting kinase selectivity . Replacement of the pyridinone oxygen with a hydroxyl group (as in 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol) reduces specificity .
Substituent Effects: Benzofuran vs. Trifluoromethyl Groups: Compounds like 2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exhibit superior metabolic stability due to the electron-withdrawing CF₃ group .
Biological Activity :
Biological Activity
The compound 6-(1-benzofuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a focus on its potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of benzofuran derivatives with pyrazole and pyridine moieties. The structure can be confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the compound exhibits characteristic IR absorption bands indicative of functional groups present in its structure, such as C=O and C=C bonds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran and pyrazole derivatives. For example, compounds derived from similar scaffolds have shown significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 2.50 to 20 µg/mL, indicating strong antimicrobial potential .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 9 | 9.80 | DNA gyrase B inhibition |
| Compound I | 14 - 30 | Moderate antimicrobial activity |
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented. Studies have shown that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1. For instance, a derivative demonstrated a reduction in TNF by 93.8%, IL-1 by 98%, and IL-8 by 71% in vitro . This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.
Antioxidant Activity
Antioxidant assays reveal that compounds with similar structures exhibit high free radical scavenging activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging percentages for certain derivatives range from 84.16% to 90.52%, indicating their potential as antioxidant agents .
Case Study 1: Anti-inflammatory Activity
A study investigating a series of benzofuran-pyrazole derivatives demonstrated that one specific compound effectively inhibited NF-kB activity in macrophage cells, showcasing its potential as an anti-inflammatory agent in chronic inflammatory disorders .
Case Study 2: Antimicrobial Efficacy
In another case, a derivative of the target compound was tested against Mycobacterium tuberculosis (MTB), showing promising results comparable to standard treatments like rifampin at concentrations as low as 6.25 µg/mL . This highlights the potential for developing new antitubercular agents based on this scaffold.
Q & A
Basic Research: What synthetic routes are recommended for preparing 6-(1-benzofuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how can purity be ensured?
Methodological Answer:
The compound can be synthesized via multi-step heterocyclic condensation reactions. A common approach involves:
- Step 1 : Cyclocondensation of substituted benzofuran-2-carboxylic acid derivatives with hydrazine hydrate to form the pyrazolo-pyridine core .
- Step 2 : Suzuki-Miyaura coupling to introduce the phenyl group at position 2, using palladium catalysts and aryl boronic acids .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Purity validation requires HPLC (C18 column, mobile phase: ammonium acetate buffer pH 6.5 and acetonitrile) to achieve ≥98% purity .
Basic Research: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic proton environments and benzofuran-pyrazole ring fusion.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~383.13).
- HPLC-DAD : For quantification, use a reversed-phase column with UV detection at 254 nm. Buffer preparation (15.4 g ammonium acetate in 1 L water, pH adjusted to 6.5 with acetic acid) ensures reproducibility .
Advanced Research: How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries for kinase domains). Focus on the benzofuran moiety for π-π stacking with aromatic residues in active sites .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .
- Validation : Cross-check with in vitro assays (e.g., FRET-based kinase inhibition) to resolve discrepancies between predicted and observed IC₅₀ values .
Advanced Research: How should researchers address contradictory data in receptor-binding studies (e.g., varying IC₅₀ values across assays)?
Methodological Answer:
- Assay Optimization : Standardize conditions (e.g., buffer pH, ATP concentration for kinase assays). Use internal controls (e.g., staurosporine for kinase inhibition) .
- Data Normalization : Apply Z-factor analysis to eliminate plate-specific variability.
- Mechanistic Studies : Perform SPR (surface plasmon resonance) to differentiate competitive vs. allosteric binding modes. For example, inconsistent GABA-A receptor activity may arise from differential interactions with α vs. β subunits .
Advanced Research: What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
- Lab Studies :
- Degradation : Use OECD 308 guidelines to assess hydrolysis/photolysis in aqueous systems (pH 7–9, UV light exposure). Monitor via LC-MS for breakdown products .
- Bioaccumulation : Employ zebrafish models (OECD 305) to measure bioconcentration factors (BCF).
- Field Studies :
- Soil Microcosms : Analyze adsorption coefficients (Kd) using loam soil spiked with ¹⁴C-labeled compound.
- Ecotoxicity : Follow ISO 11348-3 for bacterial luminescence inhibition (Vibrio fischeri) .
Advanced Research: How can in vivo vs. in vitro pharmacokinetic discrepancies be resolved for this compound?
Methodological Answer:
- In Vitro Models : Use Caco-2 cells for permeability assays and liver microsomes (human/rat) to predict metabolic stability.
- In Vivo Validation : Administer the compound to Sprague-Dawley rats (IV/PO routes). Collect plasma samples at 0–24h, quantify via LC-MS/MS, and apply non-compartmental analysis (WinNonlin). Discrepancies may arise from efflux transporters (e.g., P-gp), which can be probed using inhibitors like verapamil .
Advanced Research: What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation products via UPLC-QTOF.
- Stabilization : Add antioxidants (0.01% BHT) in solid-state formulations. Use amber glass vials to prevent photodegradation .
- Packaging : Nitrogen-purged containers to limit oxygen exposure during storage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
